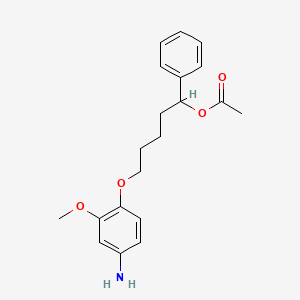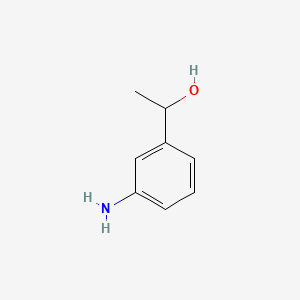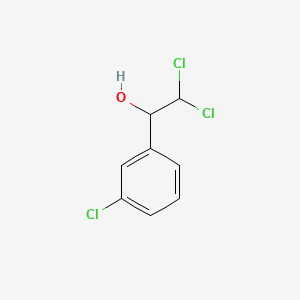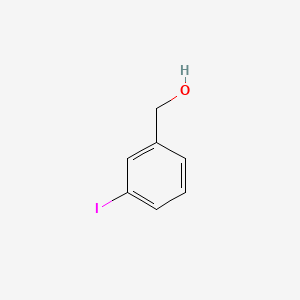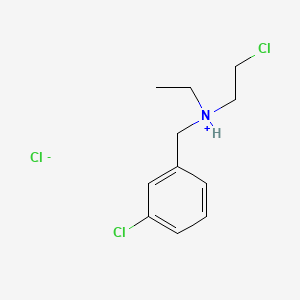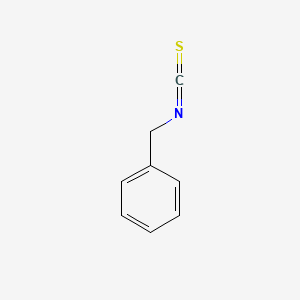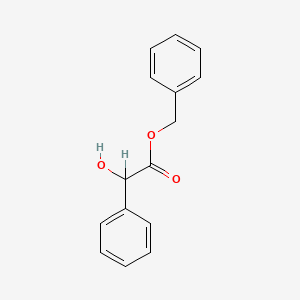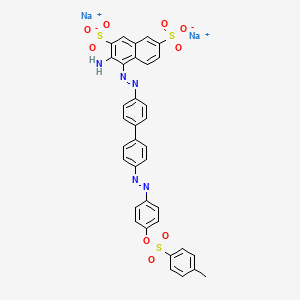
Alemcinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALEMCINAL: is a chemical compound with a fascinating history and diverse applications. It belongs to the class of emotional compounds, characterized by their intense effects on our senses and feelings. While its exact structure remains proprietary, we can explore its properties and uses.
Scientific Research Applications
Chemistry:
Catalysis: Researchers explore its catalytic properties for green chemistry.
Supramolecular Chemistry: Its unique structure enables host-guest interactions.
Neuroscience: modulates neurotransmitter release.
Drug Discovery: It serves as a scaffold for novel drug candidates.
Fine Chemicals: Used in fragrance and flavor synthesis.
Polymer Additives: Enhances material properties.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to ALEMCINAL , each tailored for specific applications. The most common methods include:
Aromatic Substitution: Starting from a suitable precursor, such as an aromatic hydrocarbon, substitution reactions introduce functional groups into the molecule.
Radical Cyclization: By harnessing radical chemistry, chemists can form the core structure of through cyclization reactions.
Reaction Conditions: The reactions occur under carefully controlled conditions:
- Temperature: Typically between 100°C and 150°C.
- Solvents: Nonpolar solvents like toluene or chlorobenzene.
- Catalysts: Transition metal catalysts facilitate key steps.
Industrial Production: Large-scale production of This compound involves continuous-flow reactors, ensuring high yields and purity. Industries rely on optimized processes to meet demand.
Chemical Reactions Analysis
Reaction Types:
ALEMCINAL: participates in various reactions:
Oxidation: It undergoes controlled oxidation to enhance its stability and reactivity.
Substitution: Halogenation and alkylation reactions modify its functional groups.
Reduction: Selective reduction yields intermediates for downstream applications.
Bromine/Chlorine: Used for halogenation.
Hydrogen Peroxide (H₂O₂): Employed in oxidation steps.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent.
Major Products: The primary products include:
This compound-A: A versatile intermediate for pharmaceutical synthesis.
This compound-B: A key component in specialty polymers.
Mechanism of Action
The precise mechanism remains an active area of research. studies suggest that ALEMCINAL interacts with specific receptors, influencing cellular signaling pathways. Its effects range from mood modulation to cellular protection.
Comparison with Similar Compounds
ALEMCINAL: stands out due to its:
- Unusual stereochemistry.
- Enhanced stability under harsh conditions.
Similar Compounds:
XENOMOL: Shares structural features but lacks ’s emotional impact.
ZETACOR: A close analog with distinct reactivity patterns.
Properties
| 150785-53-8 | |
Molecular Formula |
C38H67NO10 |
Molecular Weight |
697.9 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3-hydroxy-9-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |
InChI |
InChI=1S/C38H67NO10/c1-14-28-23(6)30(40)24(7)32-20(3)17-38(11,49-32)34(48-36-31(41)27(39(12)15-2)16-21(4)45-36)25(8)33(26(9)35(42)46-28)47-29-19-37(10,43-13)18-22(5)44-29/h21-31,33-34,36,40-41H,14-19H2,1-13H3/t21-,22+,23+,24-,25+,26-,27+,28-,29+,30+,31-,33+,34-,36+,37+,38-/m1/s1 |
InChI Key |
IWTSXJNGTTXMFK-KTQUSEMZSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@](C[C@@H](O3)C)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)CC)O)C)C)C)O)C |
SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)C |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
8,9-anhydro-4''-deoxy-3'-N-desmethyl-3'-N-ethylerythromycin B 6,9-hemiacetal ABT 229 ABT-229 Alemcinal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


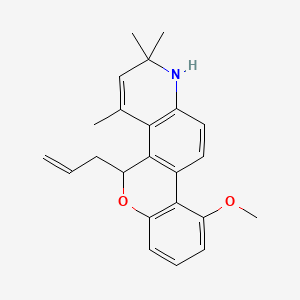
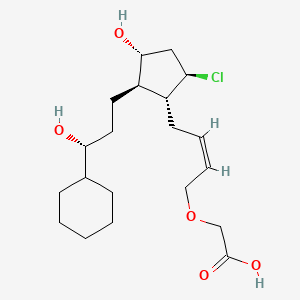
![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)

